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molecular formula C8H7IN2 B512149 2-iodo-1-methylbenzimidazole CAS No. 34734-15-1

2-iodo-1-methylbenzimidazole

Cat. No. B512149
M. Wt: 258.06g/mol
InChI Key: JLJKZVGGJIIKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

In an oven dried nitrogen purged 3 neck 100 mL round bottom flask, 1.00 g (7.57 mmol) of 1-methylbenzimidazole in 20 mL of dry tetrahydrofuran is cooled to −78° C. 10.69 mL (18.17 mmol) of 1.7 M t-butyllithium in hexanes is added and the reaction mixture is stirred at −78° C. for 1 h. 2.55 g (11.36 mmol) of NIS in 20 mL of dry tetrahydrofuran is added. Reaction is removed from bath and stirred at room temperature for 1 hour, quenched with saturated aqueous solution of ammonium chloride, and diluted with dichloromethane. The layers are separated, the aqueous is extracted 3×100 mL dichloromethane, dried (MgSO4), and concentrated. The crude mixture is purified by chromatography using hexanes:ethyl acetate as a solvent system. The product containing fractions are combined to obtain 0.400 g of the title compound, 21% yield. MS, ES+=259.0 (M+1); 1H NMR (DMSO-d6) δ 7.580-7.552 (m, 2H); 7.228-7.129 (m, 2H); 3.750 (s, 3H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[CH:3]1.C([Li])(C)(C)C.C1C(=O)N([I:23])C(=O)C1>O1CCCC1>[I:23][C:3]1[N:2]([CH3:1])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C=NC2=C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.69 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
is removed from bath
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous solution of ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous is extracted 3×100 mL dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by chromatography
ADDITION
Type
ADDITION
Details
The product containing fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=NC2=C(N1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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